Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate
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Overview
Description
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate is a chemical compound belonging to the class of dihydronaphthofurans These compounds are characterized by their fused arene ring and furan structure, which are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate typically involves the cyclization of 1-bromo-2-(prop-2-enyloxy)naphthalene. This reaction is carried out in the presence of tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) as an initiator in dry benzene under reflux conditions for 16 hours . Another method involves the allylation of 2-naphthol with allyl tosylate in the presence of a rhodium catalyst ([Rh(nbd)(CH3CN)2]PF6) in toluene at room temperature for 1 hour .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate can be compared with other dihydronaphthofuran derivatives:
1,2-Dihydronaphtho[2,1-b]furan: This compound lacks the methyl and acetate groups, which may affect its reactivity and biological activity.
2-Methyl-1,2-dihydronaphtho[2,1-b]furan:
1-Methyl-1,2-dihydronaphtho[2,1-b]furan: This compound has a methyl group at a different position, which can influence its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14O3 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(1,2-dihydrobenzo[e][1]benzofuran-1-yl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-13-7-6-10-4-2-3-5-12(10)15(11)13/h2-7,11H,8-9H2,1H3 |
InChI Key |
LWSWQCOEEGLFNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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